trans 4-(5-tert-Butyl-[1,3,4]oxadiazol-2-yl)-cyclohexylamine
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Overview
Description
trans-4-(5-tert-Butyl-[1,3,4]oxadiazol-2-yl)-cyclohexylamine: is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group attached to the oxadiazole ring and a cyclohexylamine moiety
Preparation Methods
The synthesis of trans-4-(5-tert-Butyl-[1,3,4]oxadiazol-2-yl)-cyclohexylamine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting aryl hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides.
Attachment of the Cyclohexylamine Moiety: The final step involves the reaction of the oxadiazole derivative with cyclohexylamine under suitable conditions to form the desired compound.
Chemical Reactions Analysis
trans-4-(5-tert-Butyl-[1,3,4]oxadiazol-2-yl)-cyclohexylamine: undergoes various types of chemical reactions, including:
Scientific Research Applications
trans-4-(5-tert-Butyl-[1,3,4]oxadiazol-2-yl)-cyclohexylamine: has several scientific research applications:
Mechanism of Action
The mechanism of action of trans-4-(5-tert-Butyl-[1,3,4]oxadiazol-2-yl)-cyclohexylamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
trans-4-(5-tert-Butyl-[1,3,4]oxadiazol-2-yl)-cyclohexylamine: can be compared with other oxadiazole derivatives:
1-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)-2-(methylamino)ethanone: This compound has a similar oxadiazole core but differs in the substituents attached to the ring.
5-tert-Butyl-1,3,4-oxadiazol-2-amine: This compound lacks the cyclohexylamine moiety and has different chemical properties and biological activities.
Properties
Molecular Formula |
C12H21N3O |
---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
4-(5-tert-butyl-1,3,4-oxadiazol-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H21N3O/c1-12(2,3)11-15-14-10(16-11)8-4-6-9(13)7-5-8/h8-9H,4-7,13H2,1-3H3 |
InChI Key |
XMHNKESKZPRDKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(O1)C2CCC(CC2)N |
Origin of Product |
United States |
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